molecular formula C5H13ClN2O2S2 B5791843 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride

2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride

Cat. No. B5791843
M. Wt: 232.8 g/mol
InChI Key: UFPCGKPTDJXFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, disulfiram, and is commonly used as a medication for treating alcohol addiction. However,

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride involves the inhibition of specific enzymes, including aldehyde dehydrogenase and proteasomes. Aldehyde dehydrogenase is an enzyme that plays a crucial role in the metabolism of alcohol, and its inhibition leads to the accumulation of acetaldehyde, a toxic substance that causes unpleasant symptoms such as nausea and vomiting. Proteasomes are enzymes that are responsible for degrading unwanted or damaged proteins in cells. Inhibition of proteasomes leads to the accumulation of these proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on enzymes, this compound has been shown to increase the production of reactive oxygen species (ROS) in cells. ROS are molecules that play a crucial role in various cellular processes, including cell signaling and immune response. However, excessive production of ROS can lead to cellular damage and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride in lab experiments is its ability to inhibit specific enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, this compound has been extensively studied, and its mechanisms of action are well understood. However, one of the limitations of using 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride. One area of interest is the development of novel cancer therapies based on the mechanisms of action of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride, as well as its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Finally, the development of more selective inhibitors of specific enzymes targeted by 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride could lead to the development of more effective therapies with fewer side effects.

Synthesis Methods

The synthesis of 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride involves the reaction of ethylene oxide with sodium hydrogen sulfide to form 2-(ethylsulfonyl)ethanethiol. This compound is then reacted with carbon disulfide and methylamine to form the final product, 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride.

Scientific Research Applications

2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been extensively studied for its potential applications in cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 2-(ethylsulfonyl)ethyl imidothiocarbamate hydrochloride has been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.

properties

IUPAC Name

2-ethylsulfonylethyl carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S2.ClH/c1-2-11(8,9)4-3-10-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPCGKPTDJXFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCSC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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